Ethyl(4-butyry-2,3-dichloro)phenoxyacetate
Description
Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate (CAS 2777-51-7, C₁₄H₁₆Cl₂O₄) is a phenoxyacetate derivative characterized by a 4-butyryl substituent and 2,3-dichloro groups on the aromatic ring. Its molecular weight is 319.2 g/mol, with a calculated XLogP3 of 3.9, indicating moderate lipophilicity . The compound is synthesized via a multi-step route involving Williamson etherification and hydrolysis, starting from 2,3-dichlorophenol, followed by butyryl chloride acylation and coupling with ethyl bromoacetate . It serves as a key intermediate in dihydroquinazoline synthesis, highlighting its utility in pharmaceutical chemistry .
Properties
Molecular Formula |
C14H16Cl2O4 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
PBVGBFWAEFWKMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate typically involves the following steps:
Methylation of 2,3-dichlorophenol: 2,3-dichlorophenol is methylated using dimethyl sulfate to form 2,3-dichloroanisole.
Condensation with butyryl chloride: The resulting 2,3-dichloroanisole is then condensed with butyryl chloride in the presence of anhydrous aluminum chloride to form 2,3-dichloro-4-butyrylphenol.
Esterification: Finally, 2,3-dichloro-4-butyrylphenol is esterified with ethyl bromoacetate in the presence of sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester undergoes acid- or base-catalyzed hydrolysis to yield 2,3-dichloro-4-butyrylphenoxyacetic acid :
This reaction is critical for converting the ester into its parent acid form, which is often used in further derivatization .
Alkylation Reactions
The aromatic ring’s chlorine atoms enable nucleophilic aromatic substitution under basic conditions. For example:
-
Reaction with alkyl halides (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) to form alkylated derivatives.
Nucleophilic Substitution
The ester group’s carbonyl oxygen can participate in nucleophilic acyl substitution :
-
Reaction with amines (e.g., ammonia) to form amides or amine salts, altering the compound’s solubility and bioavailability .
Friedel-Crafts Acylation
The synthesis involves electrophilic substitution on the aromatic ring. Aluminum chloride coordinates with n-butyryl chloride, generating an acylium ion that reacts with phenoxyacetic acid .
Ester Hydrolysis Mechanism
The ester group undergoes protonation, followed by nucleophilic attack by water. Acidic hydrolysis promotes a concerted mechanism , while basic conditions favor a tetrahedral intermediate .
Comparison of Reaction Types
| Reaction Type | Key Reagents/Conditions | Product Class |
|---|---|---|
| Ester Hydrolysis | HCl, H₂O, heat | Carboxylic acid |
| Alkylation | Alkyl halides, DMF, base | Alkylated derivatives |
| Nucleophilic Substitution | Amines, polar aprotic solvents | Amides/amine salts |
Biological Implications
While not directly a chemical reaction, the compound’s structural features (e.g., chlorine substituents) influence its pharmacokinetics . For example:
Scientific Research Applications
Ethyl(4-butyry-2,3-dichloro)phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The 2,3-dichloro and 4-butyryl groups distinguish this compound from other phenoxyacetates. Below is a comparative analysis of substituent effects:
Key Observations :
- Chlorine Position: 2,3-dichloro substitution (target compound) increases steric hindrance and electron-withdrawing effects compared to mono-chloro derivatives (e.g., Ethyl 2-(4-chloro-3-methylphenoxy)acetate) .
- 4-Substituent : The butyryl group (C₃H₇CO-) enhances lipophilicity and may improve membrane permeability in biological systems compared to formyl (CHO) or thiophene carbonyl groups .
Physicochemical Properties
| Property | Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate | Ethyl (2,3-dichloro-4-formylphenoxy)acetate | Ethyl 2-(4-chloro-3-methylphenoxy)acetate |
|---|---|---|---|
| Rotatable Bonds | 8 | 6 | 5 |
| Topological Polar Surface Area (Ų) | 52.6 | 52.6 | 38.7 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
Analysis :
Unique Roles :
- The butyryl group in the target compound may enhance binding to hydrophobic enzyme pockets, making it suitable for kinase inhibitor intermediates .
Q & A
Q. What is a validated synthetic route for Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate?
A standard procedure involves reacting 4-butyryl-2,3-dichlorophenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux in dry acetone. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), followed by solvent removal, aqueous workup, and ether extraction. Elemental analysis and mass spectrometry confirm purity (e.g., mass spectrum data within 0.5% of theoretical values) .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Analytical methods include:
- TLC : To monitor reaction progress.
- Elemental Analysis : Validates stoichiometric composition.
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~168–170 ppm, aromatic protons in the dichloro-substituted region).
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Q. What safety precautions are recommended during synthesis?
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid inhalation/contact with ethyl chloroacetate (irritant).
- Store at -20°C in airtight containers for stability .
Advanced Research Questions
Q. How can biphasic reaction systems improve synthesis efficiency?
A biphasic system (aqueous/organic) with a polymeric catalyst like P(AAm-co-DADMAC) enhances nucleophile transfer, increasing reaction rates and yields. For example, this approach improved the synthesis of ethyl 4-(phenylazo)phenoxyacetate derivatives by 15–20% compared to traditional methods .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 2-(4-chlorophenoxy)acetate or ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate ).
- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and validate experimental results .
Q. How does substituent positioning (2,3-dichloro vs. 4-butyryl) influence reactivity?
- The electron-withdrawing dichloro groups at positions 2 and 3 reduce nucleophilic aromatic substitution reactivity, requiring stronger bases (e.g., K₂CO₃ in DMF) for esterification.
- The 4-butyryl group increases steric hindrance, necessitating extended reaction times (8–12 hours) .
Q. What methodologies optimize hydrolysis to the free acid derivative?
- Basic Hydrolysis : Use NaOH/EtOH under reflux to yield 4-butyryl-2,3-dichlorophenoxyacetic acid.
- Acid Catalysis : HCl in dioxane at 60°C for 4 hours, followed by precipitation in cold water. Yields >85% are achievable .
Applications in Medicinal Chemistry
Q. How is this compound utilized as a pharmaceutical intermediate?
It serves as a precursor for antiproliferative agents (e.g., 1,2,5-oxadiazole derivatives) and bioactive phenoxyacetic acids. For example, coupling with trifluoromethyl benzamide groups enhances cytotoxicity in cancer cell lines .
Q. What are its limitations in drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
